N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO4S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13) |
InChI Key |
FMWPQZPFBAHHMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSCCCO)C(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for N Acetyl S 3 Hydroxypropyl Dl Cysteine
Classical and Contemporary Synthetic Methodologies for Mercapturic Acid S-Conjugate Formation
The synthesis of mercapturic acids, which are N-acetyl-L-cysteine S-conjugates, is a cornerstone of xenobiotic metabolism research. nih.govwikipedia.org These syntheses typically involve two key transformations: the N-acetylation of the cysteine amino group and the formation of a thioether bond at the sulfur atom.
General Principles for N-Acetylation of Cysteine Derivatives
The N-acetylation of cysteine is a fundamental step in the synthesis of mercapturic acids. This reaction converts the primary amine of the cysteine backbone into an acetamide (B32628) group, a transformation that can be achieved through several established methods. A common and straightforward approach involves the direct acylation of L-cysteine using acetic anhydride (B1165640). uomustansiriyah.edu.iqmdpi.com The reaction is often performed in the presence of a base, such as sodium acetate, to neutralize the hydrohalic acid byproduct when starting from a cysteine salt, or a catalytic amount of strong acid. uomustansiriyah.edu.iqmdpi.com
Alternative methods have been developed to achieve higher yields and purity. One such method employs N-acetyl-1H-benzotriazole as an efficient acetylating agent for L-cysteine in a methanolic solution, which proceeds smoothly at room temperature. mdpi.com The choice of method often depends on the desired scale, the stability of other functional groups on the cysteine derivative, and the ease of purification.
Table 1: Comparison of N-Acetylation Methods for Cysteine
| Method | Acetylating Agent | Catalyst/Base | Typical Solvent | Key Features |
| Direct Acylation | Acetic Anhydride | H₂SO₄ (catalytic) | Acetic Acid | Simple, direct method. uomustansiriyah.edu.iq |
| Direct Acylation | Acetic Anhydride | Sodium Acetate | Aqueous THF | Neutralizes HCl when starting from cysteine hydrochloride. mdpi.com |
| Benzotriazole Method | N-acetyl-1H-benzotriazole | None | Methanol | High yield, single-batch process. mdpi.com |
Specific Synthetic Routes to N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine and Related Stereoisomers
The formation of the S-(3-hydroxypropyl) thioether linkage is the defining step in the synthesis of this compound. A prevalent strategy for creating this S-conjugate is through a sulfa-Michael addition reaction. rmmj.org.il This involves the reaction of N-acetyl-DL-cysteine with an α,β-unsaturated aldehyde, such as acrolein (propenal). nih.gov The nucleophilic thiol group of N-acetylcysteine attacks the β-carbon of acrolein to form an intermediate, S-(3-oxopropyl)-N-acetylcysteine. mdpi.com
This aldehyde intermediate is then reduced to the corresponding primary alcohol to yield the final product. The reduction can be accomplished using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This two-step, one-pot synthesis is an efficient route to the desired mercapturic acid.
An alternative approach involves the direct alkylation of N-acetyl-DL-cysteine with a 3-carbon synthon that already contains the hydroxyl group, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol, in the presence of a base. The base deprotonates the thiol, forming a thiolate anion that then acts as a nucleophile to displace the halide, forming the thioether bond directly.
Isotopic Labeling Approaches for Tracer and Internal Standard Applications
Isotopically labeled compounds are indispensable tools in quantitative analysis and mechanistic studies. For N-Acetyl-S-(3-hydroxypropyl)-cysteine, labeled analogues serve as ideal internal standards for quantification by mass spectrometry (GC-MS or LC-MS) and as tracers to study its metabolic fate. caymanchem.com
Synthesis of Deuterium-Labeled N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (e.g., -d3, -d6)
The synthesis of deuterium-labeled N-Acetyl-S-(3-hydroxypropyl)-L-cysteine is typically achieved by incorporating deuterium (B1214612) atoms into the S-propyl side chain. This ensures that the label is in a metabolically stable position and provides a significant mass shift for mass spectrometric detection without altering the chromatographic behavior of the molecule.
A common strategy is to use a deuterated version of the alkylating agent. For instance, to synthesize N-acetyl-S-(3-hydroxypropyl-d6)-L-cysteine, one would perform the Michael addition using acrolein-d6, followed by reduction. The technical information for commercially available standards confirms the synthesis of N-acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-d6)-L-cysteine, which is intended for use as an internal standard. caymanchem.com The label placement on the propyl chain avoids exchange with protons from the solvent. Labeling of the N-acetyl group (e.g., -d3) is also possible by using deuterated acetic anhydride during the N-acetylation step.
Table 2: Examples of Deuterium-Labeled N-Acetyl-S-(3-hydroxypropyl)-L-cysteine
| Compound Name | Isotopic Label | Labeled Moiety | Intended Use |
| N-acetyl-S-(3-hydroxypropyl)-L-Cysteine-d6 | d6 | Propyl chain | Internal standard for MS quantification caymanchem.com |
| N-acetyl-d3-S-(3-hydroxypropyl)-L-Cysteine | d3 | Acetyl group | Internal standard, metabolic tracer |
Isotope Incorporation for Mechanistic Elucidation Studies
Beyond their use as internal standards, isotopically labeled molecules are crucial for elucidating metabolic pathways and reaction mechanisms. By using precursors labeled with stable isotopes like ¹³C, ¹⁵N, or deuterium, researchers can trace the atoms through complex biological systems.
For example, administering a labeled precursor that is metabolized to acrolein and then tracking the appearance of labeled N-Acetyl-S-(3-hydroxypropyl)-cysteine in urine can definitively map the metabolic pathway. nih.gov This approach provides direct evidence of the biotransformation process, distinguishing it from other potential metabolic routes. The use of labeled analogues helps to understand the kinetics of formation and excretion, providing valuable data for toxicology and biomarker validation studies.
Biochemical Formation and Endogenous Biotransformation of N Acetyl S 3 Hydroxypropyl Dl Cysteine
Precursor Compounds and Initial Bioconjugation Events
The journey to N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine begins with the highly reactive unsaturated aldehyde, acrolein. caymanchem.com This compound serves as the primary precursor, and its detoxification is initiated through conjugation with endogenous thiols.
Acrolein readily reacts with the thiol groups of glutathione (B108866) (GSH) and cysteine through a process called Michael addition. nih.gov This conjugation can occur spontaneously or be catalyzed by enzymes. researchgate.netoup.com The nucleophilic thiol group attacks the electrophilic β-carbon of acrolein, leading to the formation of a stable thioether linkage. This initial conjugation is a critical step in neutralizing the high reactivity of acrolein, which can otherwise damage cellular macromolecules like proteins, lipids, and nucleic acids. nih.govnih.gov The product of this reaction is S-(3-oxopropyl)glutathione.
While the conjugation of acrolein with glutathione can happen non-enzymatically, it is significantly accelerated by Glutathione S-Transferases (GSTs). researchgate.netoup.com GSTs are a superfamily of enzymes that play a pivotal role in Phase II detoxification metabolism. nih.govfrontiersin.org They catalyze the nucleophilic attack of the glutathione thiol on the electrophilic center of a wide range of substrates, including acrolein. frontiersin.orgmdpi.com Several classes of GSTs, such as Alpha, Pi, and Mu, are known to be involved in the detoxification of acrolein in mammals. nih.gov This enzymatic catalysis ensures a more efficient and rapid detoxification of acrolein, mitigating its potential toxicity. nih.gov
| Enzyme Family | Function in Acrolein Metabolism | Reference |
| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of acrolein with glutathione. | researchgate.netoup.com |
Sequential Enzymatic Processing in the Mercapturic Acid Pathway
Following the initial conjugation with glutathione, the resulting S-(3-oxopropyl)glutathione conjugate undergoes a series of enzymatic modifications within the mercapturic acid pathway to ultimately form this compound. tandfonline.comnih.govresearchgate.net
The first step in the processing of the glutathione conjugate involves the action of gamma-glutamyltranspeptidase (GGT). nih.govnih.govmdpi.com This membrane-bound enzyme removes the γ-glutamyl residue from the S-(3-oxopropyl)glutathione conjugate, yielding S-(3-oxopropyl)cysteinylglycine. nih.govmdpi.com Subsequently, a dipeptidase cleaves the glycine (B1666218) residue from S-(3-oxopropyl)cysteinylglycine to form S-(3-oxopropyl)cysteine. mdpi.comtaylorandfrancis.comacs.org
The final step in the formation of the mercapturic acid is the N-acetylation of the cysteine S-conjugate. taylorandfrancis.comnih.gov This reaction is catalyzed by the enzyme N-acetyltransferase (NAT), specifically cysteine S-conjugate N-acetyltransferase (NAT8). taylorandfrancis.comnih.gov NAT transfers an acetyl group from acetyl-CoA to the amino group of the cysteine residue in S-(3-oxopropyl)cysteine, forming S-(3-oxopropyl)-N-acetyl-L-cysteine. nih.govwikipedia.orgwikipedia.org The aldehyde group of this intermediate is then reduced, likely by an aldo-keto reductase, to a hydroxyl group, yielding the final product, this compound (also known as 3-hydroxypropylmercapturic acid or 3-HPMA). oup.com
| Enzyme | Substrate | Product |
| Gamma-Glutamyltranspeptidase (GGT) | S-(3-oxopropyl)glutathione | S-(3-oxopropyl)cysteinylglycine |
| Dipeptidase | S-(3-oxopropyl)cysteinylglycine | S-(3-oxopropyl)cysteine |
| N-Acetyltransferase (NAT8) | S-(3-oxopropyl)cysteine | S-(3-oxopropyl)-N-acetyl-L-cysteine |
| Aldo-keto reductase (presumed) | S-(3-oxopropyl)-N-acetyl-L-cysteine | This compound |
Endogenous Generation Pathways of Acrolein Leading to this compound Formation
While exposure to acrolein can be exogenous, for instance from tobacco smoke or heated cooking oils, it is also generated endogenously through several metabolic pathways. oup.comnih.gov This endogenous production contributes to the basal levels of this compound found in urine.
Key endogenous sources of acrolein include:
Lipid peroxidation: The oxidation of polyunsaturated fatty acids can lead to the formation of acrolein as a byproduct. nih.govnih.gov
Myeloperoxidase-mediated degradation of threonine: The enzyme myeloperoxidase, present in neutrophils, can convert the amino acid threonine into acrolein. nih.gov
Amine oxidase-mediated degradation of polyamines: The breakdown of polyamines such as spermine (B22157) and spermidine (B129725) by amine oxidases can also generate acrolein. nih.govresearchgate.net
Metabolism of certain drugs: Some chemotherapeutic agents, like cyclophosphamide (B585) and ifosfamide, are metabolized in the body to produce acrolein. wikipedia.org
Microbial activity in the gut: Certain gut microbes can produce acrolein from glycerol (B35011). wikipedia.org
These endogenous pathways ensure a continuous, albeit low-level, formation of acrolein, which is then detoxified via the mercapturic acid pathway, leading to the excretion of this compound.
Lipid Peroxidation and Oxidative Stress-Induced Acrolein Production
The generation of this compound is intrinsically connected to oxidative stress and the subsequent peroxidation of lipids. Acrolein, a highly reactive α,β-unsaturated aldehyde, is a recognized product of lipid peroxidation. nih.gov This process involves the oxidative degradation of polyunsaturated fatty acids, leading to the formation of various reactive aldehydes, including acrolein. Both in vitro and in vivo studies have substantiated that acrolein is not only a product but also an initiator of lipid peroxidation, thereby contributing to a cycle of oxidative damage. nih.gov The presence of acrolein triggers cellular defense mechanisms, a key component of which is its conjugation with glutathione (GSH). This conjugation is the initial step in the metabolic pathway that ultimately yields this compound, which is then excreted in the urine. nih.gov Thus, the detection of this mercapturic acid serves as a reliable biomarker for acrolein exposure and the extent of lipid peroxidation. nih.gov
Amine Oxidase-Mediated Polyamine Metabolism
Acrolein is also a significant product of the catabolism of endogenous polyamines, such as spermine and spermidine, a reaction catalyzed by amine oxidases. researchgate.netnih.gov Serum amine oxidase facilitates the oxidative deamination of these polyamines, resulting in the formation of an aldehyde, ammonia, and hydrogen peroxide. nih.govresearchgate.net Specifically, the oxidative deamination of spermine and spermidine produces 3-aminopropanal, which is unstable and undergoes spontaneous β-elimination to yield acrolein. nih.govresearchgate.net This enzymatic production of acrolein from polyamines is a recognized mammalian metabolic pathway. nih.govresearchgate.net The subsequent detoxification of this endogenously produced acrolein follows the mercapturic acid pathway, leading to the formation of this compound. sielc.com
Glucose Auto-oxidation Processes
Emerging research suggests a link between hyperglycemia and the production of acrolein through the auto-oxidation of glucose. This process can be a significant source of reactive oxygen species (ROS), which in turn can initiate lipid peroxidation and the generation of toxic reactive products. In vitro studies have demonstrated that a hyperglycemic environment can stimulate the formation of acrolein from free fatty acids. caymanchem.com This finding proposes that elevated glucose levels, as seen in hyperglycemic states, can contribute to the endogenous production of acrolein, which is then metabolized to this compound. This pathway highlights a potential connection between glucose metabolism, oxidative stress, and the formation of this specific mercapturic acid.
Comparative Biochemical Pathways Across In Vitro and Animal Model Systems
The study of this compound's biochemical pathways has been conducted using both in vitro and animal model systems, each providing unique insights into the metabolism of its precursor, acrolein.
In animal models, particularly rats, the biotransformation of acrolein and the subsequent excretion of its metabolites have been well-documented. Following administration, acrolein is metabolized, and this compound (also referred to as 3-hydroxypropylmercapturic acid or 3-HPMA) is consistently identified as a major urinary metabolite. nih.govresearchgate.net Studies involving oral and intravenous administration of acrolein in animals have confirmed that 3-HPMA is a primary product of the glutathione conjugation pathway. nih.gov The non-invasive nature of urine collection makes the measurement of 3-HPMA a reliable method for long-term monitoring of acrolein exposure and metabolism in the same animal. nih.gov
In vitro studies, utilizing various cell cultures, have been instrumental in elucidating the cellular mechanisms of acrolein toxicity and detoxification. These studies have confirmed that the glutathione pathway is significantly altered following acrolein treatment. For instance, research using rat pneumocyte cell lines has shown a dose-dependent effect of acrolein on intracellular glutathione levels and the activity of related enzymes like glutathione-S-transferase. While many in vitro studies focus on the toxicological effects of acrolein, they provide a foundational understanding of the initial steps of its metabolism, which are the precursor to the formation of this compound. nih.gov
A comparative analysis reveals a general concordance between the findings from in vitro and animal model systems regarding the central role of glutathione conjugation in acrolein detoxification. Animal studies provide a holistic view of the absorption, distribution, metabolism, and excretion of acrolein, culminating in the quantification of urinary metabolites like this compound. In vitro models, on the other hand, offer a more controlled environment to dissect specific cellular and molecular responses to acrolein, such as the induction of detoxification enzymes. While in vivo data confirms the physiological relevance of the metabolic pathway, in vitro systems are crucial for mechanistic investigations. For example, kinetic analysis of the covalent binding between N-acetyl-L-cysteine and albumin in both human and rat serum in vitro has shown good agreement with in vivo plasma protein binding kinetics in rats, underscoring the predictive value of well-designed in vitro experiments. nih.gov
The following table provides a summary of findings from both in vitro and animal model systems:
| System Type | Key Findings Related to this compound Formation | Research Focus |
| Animal Models (In Vivo) | - Confirms this compound as a major urinary metabolite of acrolein. nih.govresearchgate.net - Allows for the study of the complete metabolic pathway from acrolein exposure to metabolite excretion. nih.gov - Enables dose-dependent analysis of metabolite formation. researchgate.net | Overall biotransformation, toxicokinetics, and physiological relevance. |
| Cell Cultures (In Vitro) | - Elucidates the cellular response to acrolein, including the role of glutathione in detoxification. - Allows for the investigation of specific enzymatic activities involved in the metabolic pathway. - Provides a controlled environment to study the molecular mechanisms of acrolein conjugation. nih.gov | Mechanistic studies of toxicity and detoxification at the cellular and molecular level. |
Advanced Analytical Methodologies for the Detection and Quantification of N Acetyl S 3 Hydroxypropyl Dl Cysteine
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine from other components in a sample. The choice of technique depends on the required resolution, speed, and the nature of the sample matrix.
Liquid chromatography is particularly well-suited for the analysis of polar, non-volatile compounds like this compound.
Ultraperformance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology, utilizing columns with sub-2 µm particles. This results in higher efficiency, resolution, and speed compared to traditional HPLC. While specific UPLC methods for this compound are not extensively detailed in readily available literature, the technique has been successfully applied to the analysis of the parent compound, N-acetyl-l-cysteine (NAC). researchgate.net These methods, often coupled with mass spectrometry (UPLC-MS), provide high-throughput capabilities for quantitative assessments in biological samples like plasma and various tissues. researchgate.net The principles of reversed-phase UPLC, used for simultaneous analysis of NAC and other drugs, demonstrate its potential for resolving this compound from structurally similar molecules. insights.bio
High-Performance Liquid Chromatography (HPLC) is a widely established and robust technique for the analysis of N-acetylated cysteine derivatives. pcdn.coajpp.in The most common approach is reversed-phase (RP-HPLC), which separates compounds based on their hydrophobicity.
Key Features of HPLC Methods for Related Compounds:
Columns: C18 columns are frequently employed due to their versatility in retaining and separating a wide range of molecules. insights.biorjptonline.org
Mobile Phases: A typical mobile phase consists of a mixture of an aqueous component (often a buffer like potassium dihydrogen phosphate) and an organic solvent such as acetonitrile. ajpp.inrjptonline.org The pH of the aqueous phase is often adjusted to control the ionization state of the analyte and improve peak shape. rjptonline.org
Detection: UV detection is commonly used, with wavelengths around 212-220 nm being effective for these types of compounds. insights.biorjptonline.org
The table below summarizes typical parameters used in HPLC methods for the analysis of the related compound N-acetyl cysteine (NAC), which can be adapted for this compound.
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | Acclaim C18 (150 mm x 4.6 mm) rjptonline.org | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) ajpp.in |
| Mobile Phase | 25 mM Potassium Dihydrogen Phosphate (pH 2.7) : Acetonitrile (90:10 v/v) rjptonline.org | Phosphate Buffer (pH 3.0) : Acetonitrile (95:5 v/v) ajpp.in |
| Flow Rate | 1.0 mL/min rjptonline.org | 1.0 mL/min ajpp.in |
| Detection | UV at 220 nm rjptonline.org | UV at 213 nm ajpp.in |
| Retention Time | 2.7 min (for NAC) rjptonline.org | Not Specified |
This data is based on methods developed for N-acetyl cysteine and serves as a foundational reference.
Mixed-mode chromatography offers a powerful alternative to traditional single-mode separation by utilizing stationary phases with multiple retention mechanisms. This approach can provide unique selectivity for complex samples. N-Acetyl-S-(3-hydroxypropyl)-L-cysteine has been successfully analyzed using a Newcrom B mixed-mode column. sielc.com This type of column can retain and separate acidic metabolites through a combination of mechanisms, such as anion-exchange and reversed-phase interactions. sielc.comthermofisher.com
A key advantage of this approach is the ability to use mobile phases that are compatible with mass spectrometry, such as those containing water, acetonitrile, and a volatile salt like ammonium (B1175870) acetate. sielc.com This allows for direct coupling of the high-resolution separation with sensitive and specific MS detection.
Gas Chromatography (GC) is another powerful separation technique, though its application to compounds like this compound is less direct than LC. Due to the low volatility and polar nature of this compound, a derivatization step is typically required to convert it into a more volatile and thermally stable form suitable for GC analysis. nih.gov For related cysteine compounds, procedures have been developed to create derivatives such as N-acetyl, n-propyl S-carboxymethylcysteinate, which can then be separated by GC. nih.gov When coupled with a mass spectrometer (GC-MS), this technique can provide quantitative analysis, as demonstrated in the determination of N-acetylcysteine in human plasma. insights.bio
Liquid Chromatography (LC) Approaches
Mass Spectrometric Detection and Characterization
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, serving as a highly sensitive and specific detector following chromatographic separation. The coupling of LC or GC with MS provides definitive identification and accurate quantification. caymanchem.com
Key Aspects of Mass Spectrometric Analysis:
High Specificity: MS can distinguish between compounds with similar chromatographic retention times but different mass-to-charge ratios (m/z), significantly reducing the chance of misidentification.
Structural Information: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information that confirms its identity.
Ionization Techniques: For LC-MS, soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used, as they can ionize thermally labile molecules like this compound without significant degradation. sielc.comnih.gov
Accurate Quantification: For precise and accurate quantification, especially in complex biological matrices, stable isotope-labeled internal standards are employed. caymanchem.com For instance, N-acetyl-S-(3-hydroxypropyl)-L-Cysteine-d6 is designed for use as an internal standard for the quantification of N-acetyl-S-(3-hydroxypropyl)-L-cysteine by GC- or LC-MS. caymanchem.com
The combination of two-dimensional liquid chromatography with tandem mass spectrometry (LC/LC-ESI-MS/MS) has proven effective for the simultaneous determination of various mercapturic acids in urine, achieving low limits of detection and high precision. nih.gov This highlights the power of advanced MS techniques in biomarker analysis.
| Technique | Application | Benefit |
| LC-MS | Identification of metabolites in urine. nih.gov | Provides molecular weight information for confirmation. |
| UPLC-MS | High-throughput quantitative analysis of related compounds in tissues. researchgate.net | Combines high-resolution separation with sensitive detection. |
| GC-MS | Quantification in biological fluids (requires derivatization). insights.biocaymanchem.com | Standard method for volatile compounds; highly sensitive. |
| LC-MS/MS | Simultaneous determination of multiple mercapturic acids. nih.gov | High specificity, structural confirmation, and low detection limits. |
| Stable Isotope Dilution | Use of N-acetyl-S-(3-hydroxypropyl)-L-Cysteine-d6 as an internal standard. caymanchem.com | Improves accuracy and precision of quantification. |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) stands as a cornerstone for the analysis of this compound and related mercapturic acids. researchgate.net This technique is favored for its ability to generate intact molecular ions from non-volatile and thermally labile molecules in solution, which are then subjected to fragmentation and analysis. The ESI source converts the analyte in the liquid phase into gas-phase ions, which are subsequently guided into the mass spectrometer.
Typically, for the analysis of mercapturic acids like this compound, ESI is operated in the negative ion mode. nih.gov This is because the acidic protons on the carboxyl group of the cysteine moiety are readily lost, forming a negatively charged ion that is stable and easily detectable. The high sensitivity and specificity of LC-ESI-MS/MS make it an indispensable tool for quantifying trace levels of this biomarker in complex biological matrices such as urine. researchgate.netnih.gov
Targeted Quantification Utilizing Isotopic Internal Standards
For accurate and precise quantification, isotope-dilution mass spectrometry is the gold standard. nih.gov This approach involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). lumiprobe.com
The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. Because the analyte and the internal standard have virtually identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization. This co-elution allows the internal standard to compensate for any analyte loss during sample preparation and for variations in instrument response (matrix effects). nih.gov Quantification is achieved by measuring the ratio of the signal from the analyte to the signal from the isotope-labeled internal standard. nih.gov For instance, in the analysis of a similar compound, N-acetyl-S-(n-propyl)-l-cysteine, a deuterated internal standard, [d(7)]-AcPrCys, was used, with the mass spectrometer monitoring the specific mass-to-charge ratios (m/z) for both the analyte and the standard. nih.gov
| Analyte | Isotopic Internal Standard | Monitored Ions (m/z) | Reference |
|---|---|---|---|
| N-acetyl-S-(n-propyl)-l-cysteine (AcPrCys) | [d(7)]-AcPrCys | Analyte: 204, Standard: 211 | nih.gov |
| N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) | Isotope-labeled HEMA | Not specified | nih.gov |
Untargeted Profiling Strategies: Common Neutral Loss (CNL) Scanning
Untargeted profiling aims to identify a broad range of related compounds in a sample without pre-selecting specific analytes. For mercapturic acids, a powerful strategy is Common Neutral Loss (CNL) scanning. nih.govacs.org This MS/MS scan mode is designed to detect all precursor ions that lose a specific, common neutral fragment upon collision-induced dissociation (CID).
Thioethers of N-acetyl-L-cysteine characteristically lose the N-acetyl-cysteine moiety, which corresponds to a neutral loss of 129 Da when analyzed in negative ion mode. nih.govacs.org By setting the mass spectrometer to scan for all parent ions that undergo this specific fragmentation, researchers can selectively identify a wide range of mercapturic acids within a complex mixture, even those that are unknown or unexpected. nih.govacs.org This method serves as a high-potential screening tool to detect and identify unknown mercapturic acids in biological samples. nih.govacs.org
| Metabolite Class | Common Neutral Loss (Da) | Ionization Mode | Significance | Reference |
|---|---|---|---|---|
| Mercapturic Acids | 129.0426 | Negative | Represents the N-acetyl-l-cysteine moiety. | acs.org |
| Glutathione (B108866) Conjugates | 129 | Positive | Represents the pyroglutamic acid moiety. |
Quadrupole Time-of-Flight Mass Spectrometry (QTOF/MS) with Data-Independent Acquisition (DIA)
The use of high-resolution mass spectrometry (HRMS), particularly Quadrupole Time-of-Flight (QTOF) instruments, has significantly advanced the analysis of mercapturic acids. acs.org Unlike triple-quadrupole instruments, which have unit mass resolution, QTOF analyzers provide accurate mass measurements, enabling more specific monitoring of the N-acetyl-l-cysteine moiety (−129.0426 Da) and reducing false detections. acs.org
Data-Independent Acquisition (DIA) is a powerful HRMS approach for comprehensive quantitative analysis. nih.govbiorxiv.org In a DIA experiment, the quadrupole is set to systematically cycle through wide mass-to-charge ratio windows, allowing all precursor ions within each window to be fragmented and analyzed by the TOF detector. nih.gov This creates a complete and permanent digital record of all fragment ions for all precursor ions in the sample. nih.gov When applied to mercapturic acid analysis, a DIA-based approach can be used to discover unexpected conjugates by retrospectively mining the data for the characteristic neutral loss. acs.org
Positive Ion Tandem Mass Spectrometry for Enhanced Structural Insights
While negative ion mode is standard for quantifying mercapturic acids due to the characteristic 129 Da neutral loss, positive ion tandem mass spectrometry offers complementary and often more detailed structural information. acs.org Research has shown that positive mode spectra can exhibit more comprehensive fragmentation pathways that are descriptive of the specific molecular moiety and functional groups of the mercapturic acid conjugate. acs.org
This enhanced fragmentation is particularly useful for distinguishing between isomers. For example, the isomers 2-hydroxypropylmercapturic acid (2-HPMA) and 3-hydroxypropylmercapturic acid (3-HPMA) show highly similar fragmentation patterns in negative ion mode (97% similarity), but their positive mode spectra are significantly different (only 45% similarity), allowing for their unambiguous identification. acs.org Furthermore, analysis in positive ion mode has revealed a repeated neutral loss of 131.0582 Da (C₅H₉NO₃), a previously unreported fragmentation pattern for mercapturic acids that reflects a loss of the N-acetyl-l-cysteine moiety plus an additional H₂. acs.org
| Ionization Mode | Primary Fragmentation | Structural Information | Isomer Differentiation | Reference |
|---|---|---|---|---|
| Negative ESI-MS/MS | Neutral loss of 129.0426 Da (N-acetyl-l-cysteine) | Confirms presence of mercapturic acid structure. | Poor | acs.org |
| Positive ESI-MS/MS | More comprehensive fragmentation, neutral loss of 131.0582 Da | Provides detailed insights into the conjugate's specific moiety and functional groups. | Excellent | acs.org |
Alternative Detection Modalities
Evaporative Light Scattering Detection (ELSD)
For compounds like this compound that lack a strong UV-absorbing chromophore, Evaporative Light Scattering Detection (ELSD) provides a valuable alternative to standard UV detectors in liquid chromatography. sielc.comresearchgate.net ELSD is considered a universal detector because its response is not dependent on the optical properties of the analyte. wikipedia.org
The detection process involves three steps: nebulization of the column eluent into a fine mist, evaporation of the mobile phase in a heated drift tube, and detection of the remaining non-volatile analyte particles by measuring the light they scatter from a light source. wikipedia.org The signal is proportional to the mass of the analyte. A key advantage of ELSD is its compatibility with gradient elution, which is often necessary for separating complex mixtures and is a significant limitation for refractive index detectors. researchgate.net This makes ELSD a robust and versatile option for the analysis of this compound and other non-chromophoric mercapturic acids. sielc.comresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Principle | Nebulization of eluent, evaporation of solvent, and light scattering detection of non-volatile analyte particles. | wikipedia.org |
| Analyte Requirement | Must be less volatile than the mobile phase. No chromophore is necessary. | wikipedia.org |
| Detector Type | Universal, mass-dependent, destructive. | wikipedia.org |
| Advantages | Compatible with gradient elution, suitable for non-chromophoric compounds. | researchgate.net |
Charged Aerosol Detection (CAD)
Charged Aerosol Detection (CAD) is a universal detection technique applicable to the analysis of non-volatile and semi-volatile compounds, making it a potentially suitable method for the quantification of this compound. The principle of CAD involves three steps: nebulization of the HPLC column eluent to form fine droplets, evaporation of the mobile phase to leave analyte particles, and transfer of a positive charge from a stream of ionized nitrogen gas to these particles. The charged particles are then measured by a sensitive electrometer, generating a signal that is proportional to the mass of the analyte.
While specific, detailed research publications demonstrating the use of CAD for the routine analysis of this compound are not widely available, its application has been noted in broader contexts. For instance, certain High-Performance Liquid Chromatography (HPLC) methods developed for separating acidic toxin metabolites, including N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (also known as 3HPMA), are designed to be compatible with various evaporative detection methods, explicitly including CAD. sielc.com This compatibility suggests that for laboratories without access to mass spectrometry, HPLC coupled with CAD could serve as a viable alternative for the detection and quantification of this compound. sielc.com
Method Validation Parameters for this compound Analysis
The validation of analytical methods is critical to ensure the reliability, accuracy, and precision of data, particularly when quantifying biomarkers like this compound in complex biological matrices such as urine. Validation procedures assess key parameters to confirm that a method is fit for its intended purpose.
Assessment of Accuracy, Precision, and Limits of Detection (LODs)
The performance of analytical methods for this compound, often referred to as 3-hydroxypropylmercapturic acid (3-HPMA), has been established across various platforms, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and HPLC with electrochemical detection (HPLC-ECD).
A validated direct LC-MS/MS method for quantifying 3-HPMA in urine demonstrated that its accuracy and precision met the criteria set by the FDA/CDER for bioanalytical methods. oup.com The method established a limit of quantitation (LOQ) of 22.0 ng/mL, which was the lowest concentration that could be measured with an accuracy within ±15% of the true value and a relative standard deviation (RSD) of less than 15%. oup.com The linear range of this assay was reported to be from 22.0 to 5500 ng/mL. oup.com Another LC-MS/MS method developed for rat urine analysis reported a lower limit of quantification (LLOQ) of 40 ng/mL, with a broad linear range extending up to 20,000 ng/mL. phcogj.com
In a different analytical approach using a three-column-switching HPLC system with electrochemical detection, a limit of detection (LOD) of 0.1 pmol was achieved. science.gov The accuracy of this method, assessed by the recovery of a 3-HPMA standard through the column-switching process, was determined to be 94±1%. science.govscience.gov
The following table summarizes key performance parameters from different validated methods for the analysis of this compound.
| Parameter | Method | Matrix | Value |
| Limit of Quantitation (LOQ) | LC-MS/MS | Human Urine | 22.0 ng/mL |
| Lower Limit of Quantitation (LLOQ) | LC-MS/MS | Rat Urine | 40 ng/mL |
| Limit of Detection (LOD) | HPLC-ECD | Urine | 0.1 pmol |
| Linear Range | LC-MS/MS | Human Urine | 22.0 - 5500 ng/mL |
| Linear Range | LC-MS/MS | Rat Urine | 40 - 20,000 ng/mL |
| Accuracy (as Recovery) | HPLC-ECD | Standard Solution | 94 ± 1% |
Consideration of Matrix Effects and Interferences
When analyzing biological samples like urine, components of the sample matrix other than the target analyte can significantly impact the analytical signal, a phenomenon known as a matrix effect. These effects, along with interferences from other compounds, must be carefully assessed and mitigated.
In the development of an LC-MS/MS method for 3-HPMA in urine, researchers identified a severe matrix effect in the form of ion suppression. oup.com This effect, where matrix components co-eluting with the analyte interfere with its ionization process in the mass spectrometer's source, was successfully circumvented by implementing a fast gradient elution after the analyte was separated on the column. oup.comresearchgate.net The validation for this method included a specific assessment of matrix effects and potential sample carryover to ensure analytical reliability. nih.gov
Interferences can also arise from compounds that produce similar signals to the analyte. For example, in the analysis of a structurally related mercapturic acid, N-acetyl-S-propylcysteine, background peaks were found to interfere with the quantification of one of its product ions. oup.com To ensure accuracy, an alternative product ion with a lower background signal was selected for the analysis. oup.com Sample preparation is a key strategy to minimize both matrix effects and interferences. Techniques such as solid-phase extraction are commonly employed to clean up urine samples before injection, removing many of the interfering substances. researchgate.net
Role in Biochemical Research and Biomarker Studies Non Clinical Focus
N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine as a Biochemical Marker of Acrolein Exposure in Research Models
This compound, commonly referred to as 3-hydroxypropylmercapturic acid (3-HPMA), serves as a crucial urinary biomarker for assessing exposure to acrolein in various research models. caymanchem.comnih.gov Acrolein is a highly reactive and toxic α,β-unsaturated aldehyde, and monitoring its exposure is vital in toxicological research. asm.orgresearchgate.net The formation and excretion of 3-HPMA provide a non-invasive method to quantify the metabolic processing of acrolein. nih.gov
Research in animal models, particularly rats, has demonstrated a clear dose-dependent relationship between the administration of acrolein or its precursors and the urinary excretion of 3-HPMA. nih.gov Following exposure to acrolein, it is metabolized and its byproducts are largely excreted within the first 24 hours, indicating rapid processing. nih.gov Studies have shown that 3-HPMA and another metabolite, N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA), are credible biomarkers of acrolein exposure. nih.gov However, it is important to note in a research context that 3-HPMA is not exclusively a marker for acrolein; other compounds like allylamine (B125299) and cyclophosphamide (B585) also produce acrolein as a metabolite and consequently lead to 3-HPMA excretion. nih.govcdc.gov
| Compound Administered | Percentage of Dose Excreted as 3-HPMA (in 24h) |
|---|---|
| Acrolein | 78.5% |
| Allyl alcohol | 28.3% |
| Allyl chloride | 21.5% |
| Allyl cyanide | 3.7% |
| Allyl bromide | 3.0% |
| Cyclophosphamide | 2.6% |
This table is based on data from a study on rats, demonstrating how various compounds that form acrolein metabolically result in the urinary excretion of 3-HPMA. nih.gov
The primary mechanism for detoxifying acrolein in biological systems involves its conjugation with glutathione (B108866) (GSH). nih.govnih.gov This reaction, which can occur spontaneously or be catalyzed by glutathione-S-transferases (GSTs), is a critical step in neutralizing the high reactivity of acrolein. nih.govnih.gov The resulting glutathione conjugate, S-(3-oxopropyl)glutathione, is not the final excretory product. nih.gov
Following the initial conjugation, the metabolite enters the mercapturic acid pathway. nih.govresearchgate.net This multi-step process involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, catalyzed by γ-glutamyltransferases and dipeptidases, respectively. taylorandfrancis.com This leaves a cysteine conjugate, S-(3-oxopropyl)-L-cysteine. taylorandfrancis.com This intermediate is then N-acetylated by cysteine S-conjugate N-acetyltransferase to form S-(3-oxopropyl) mercapturic acid (OPMA). cdc.gov
Finally, OPMA undergoes one of two competing reactions: reduction of its aldehyde group by an aldo-keto reductase to form this compound (3-HPMA), or oxidation by an aldehyde dehydrogenase to form N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA). cdc.gov In vitro studies using cell lines and isolated renal tubules, as well as in vivo animal models, have been instrumental in mapping these detoxification steps and understanding the enzymes involved. nih.govarvojournals.org
A significant challenge in biomarker research is distinguishing between exposure from external (exogenous) and internal (endogenous) sources. nih.gov Acrolein is not only an environmental contaminant found in sources like tobacco smoke and fried foods but is also produced within the body. asm.orgnih.gov Major endogenous sources include the myeloperoxidase-mediated degradation of threonine, the oxidation of polyamines such as spermine (B22157) and spermidine (B129725), and as a byproduct of lipid peroxidation. nih.govsemanticscholar.org More recently, gut microbial metabolism of glycerol (B35011) has also been identified as a potential endogenous source of acrolein. asm.org
In controlled research environments, the measurement of 3-HPMA is used to study the total acrolein load on a biological system. nih.gov While 3-HPMA levels reliably reflect the total exposure, the biomarker itself cannot differentiate the origin of the acrolein. cdc.gov Therefore, research studies are often designed to control for external exposures, allowing scientists to investigate the contribution of endogenous production under specific physiological or pathological conditions, such as inflammation and oxidative stress, which are known to increase endogenous acrolein formation. nih.govnih.gov
Application in Toxicokinetic Research in Animal Models and In Vitro Systems
Toxicokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics and their metabolites. This compound is a key metabolite measured in such studies for acrolein. Research in rats has shown that after oral or intravenous administration of acrolein, the excretion of its mercapturic acid metabolites, including 3-HPMA, is rapid and typically complete within 24 hours. cdc.gov This indicates efficient metabolism and clearance of the parent compound from the body. nih.gov
In vitro systems, such as cultured kidney cells, have been used to investigate specific parts of the metabolic process, particularly the bioactivation and cytotoxicity of acrolein conjugates. nih.gov For example, studies with isolated rat renal proximal tubular cells helped demonstrate that the cytotoxicity of the acrolein-cysteine conjugate is linked to a bioactivation mechanism involving sulfoxidation. nih.gov These models allow researchers to study the kinetics of specific enzymatic reactions and transport mechanisms without the complexities of a whole-organism system.
Fundamental Studies on Xenobiotic Metabolism and Mercapturic Acid Pathway Investigations
The study of this compound formation is fundamentally linked to the investigation of the mercapturic acid pathway. nih.govresearchgate.net This pathway is a major route for the biotransformation and detoxification of a vast array of electrophilic compounds, both foreign (xenobiotic) and endogenous. researchgate.netresearchgate.net Mercapturic acids are N-acetyl-L-cysteine S-conjugates, and their formation represents the final stage of a process designed to render reactive molecules more water-soluble and easily excretable in urine. nih.gov
The pathway involves a sequence of four key enzymatic steps:
Glutathione S-transferase (GST) : Catalyzes the initial conjugation of the electrophile with glutathione. researchgate.net
γ-Glutamyltransferase : Removes the glutamic acid residue. taylorandfrancis.com
Dipeptidases : Cleave the glycine residue. taylorandfrancis.com
Cysteine S-conjugate N-acetyltransferase : Adds an acetyl group to the remaining cysteine conjugate. taylorandfrancis.com
Research on 3-HPMA as a metabolite of acrolein provides a practical model for understanding the efficiency and capacity of this crucial detoxification pathway. nih.gov Furthermore, studies have identified specific renal transporters, such as the organic anion transporter-1 (Oat1), that are responsible for the elimination of mercapturic acids from the bloodstream into the urine, highlighting that this is an active clearance mechanism. nih.gov
| Enzyme | Function |
|---|---|
| Glutathione S-transferases (GSTs) | Catalyze the conjugation of electrophilic compounds with glutathione. researchgate.net |
| γ-Glutamyltransferases | Remove the γ-glutamyl moiety from the glutathione S-conjugate. taylorandfrancis.com |
| Dipeptidases | Cleave the glycine residue from the resulting cysteinylglycine (B43971) S-conjugate. taylorandfrancis.com |
| Cysteine S-conjugate N-acetyltransferase | Catalyzes the N-acetylation of the cysteine S-conjugate to form the final mercapturic acid. taylorandfrancis.com |
Comparative Metabolism Studies Across Diverse Biological Systems (e.g., cell cultures, animal models)
Comparative studies are essential to understand species-specific differences in xenobiotic metabolism. The formation of this compound has been investigated in various biological systems. Most toxicokinetic data comes from rodent models, such as rats, which have been foundational in establishing the link between acrolein exposure and 3-HPMA excretion. nih.govnih.gov
More recent research has utilized other animal models, like zebrafish, to explore the effects of impaired acrolein detoxification. nih.gov In a study involving zebrafish with a knockout of the akr1a1a gene (an aldo-keto reductase), researchers observed an accumulation of endogenous acrolein, demonstrating the critical role of this enzyme family in the detoxification pathway that produces metabolites like 3-HPMA. nih.gov Such studies across different species help to identify conserved and divergent aspects of metabolic pathways.
In vitro models, ranging from specific cell lines like LLC-PK1 kidney cells to primary cell cultures such as isolated renal tubules, allow for detailed mechanistic investigations under highly controlled conditions. nih.gov These systems are invaluable for dissecting individual enzymatic steps and assessing the direct cytotoxic effects of metabolic intermediates without the influence of systemic physiological factors. nih.gov
Broader Mercapturomics and Research on Related N-Acetylcysteine S-Conjugates
The study of this compound fits into the broader scientific field of "mercapturomics," which involves the comprehensive analysis of all mercapturic acids within a biological system. nih.govresearchgate.net The collection of these metabolites is known as the "mercapturomic profile" and can serve as a detailed fingerprint of exposure to a wide range of electrophilic compounds. nih.govresearchgate.net
Future Directions and Advanced Research Frontiers for N Acetyl S 3 Hydroxypropyl Dl Cysteine
Development of Novel Analytical Techniques for Enhanced Sensitivity and Stereoisomer-Specific Quantification
The accurate quantification of N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine in biological matrices is fundamental to its application as a biomarker. While current methods are robust, future research is focused on enhancing sensitivity and, crucially, developing techniques for stereoisomer-specific analysis.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method for the analysis of this compound, valued for its high sensitivity and specificity. jst.go.jpnih.gov Other techniques, including gas chromatography-mass spectrometry (GC/MS) and enzyme-linked immunosorbent assays (ELISA), have also been developed, each with specific advantages and limitations. jst.go.jpresearchgate.net
Future advancements will likely concentrate on overcoming current analytical challenges. A primary frontier is the development of chiral separation techniques capable of distinguishing between the different stereoisomers of this compound. The formation of acrolein-derived DNA adducts is known to produce multiple stereoisomers, and it is plausible that its mercapturic acid metabolites also exist in different spatial configurations. nih.gov Techniques such as chiral chromatography coupled with mass spectrometry will be essential to investigate whether stereoisomers are formed in vivo and if their ratios correlate with specific exposure sources, metabolic enzyme polymorphisms, or pathological conditions. Furthermore, improving the limits of detection (LOD) will be critical for assessing low-level environmental exposures and for use in large-scale epidemiological studies where sample volumes may be limited. rsc.org
| Analytical Technique | Primary Application | Key Advantages | Future Development Focus |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative analysis in biological fluids (e.g., urine) | High sensitivity and specificity, robust and widely used. jst.go.jpnih.gov | Integration with chiral columns for stereoisomer separation; miniaturization for high-throughput screening. |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Quantitative analysis, often requiring derivatization | High chromatographic resolution. jst.go.jp | Development of simpler, more efficient derivatization methods. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Screening and semi-quantitative analysis | Cost-effective for large sample numbers, no complex instrumentation required. researchgate.net | Improving antibody specificity to reduce cross-reactivity and enhance sensitivity for different isomers. |
In Silico Modeling and Computational Chemistry Studies on Compound Reactivity and Metabolic Fate
Future research will likely employ quantum mechanics (QM) and molecular dynamics (MD) simulations to model the formation of the initial glutathione (B108866) conjugate with acrolein and its subsequent enzymatic processing into this compound. nih.gov These models can elucidate the reaction mechanisms and energetic barriers involved, potentially explaining the efficiencies of different metabolic pathways. nih.gov Quantitative structure-activity relationship (QSAR) models, which have been used to predict the formation of reactive metabolites for other compounds, could be adapted to predict the likelihood of acrolein forming various mercapturic acids under different physiological conditions. nih.gov
Furthermore, physiologically based pharmacokinetic (PBPK) modeling can be integrated with metabolic data to simulate the absorption, distribution, metabolism, and excretion (ADME) of acrolein and the subsequent formation and elimination of this compound. Such models could predict biomarker levels in response to various exposure scenarios and in different populations, enhancing its utility in risk assessment.
Mechanistic Investigations into Stereoisomer-Specific Biochemical Interactions and Formation
The existence of stereoisomers is a critical aspect of pharmacology and toxicology, as different isomers of a compound can exhibit markedly different biological activities. A significant frontier in this compound research is to investigate the stereoselective nature of its formation and its potential isomer-specific interactions within the body.
The initial conjugation of acrolein with glutathione can be catalyzed by various glutathione S-transferase (GST) isoenzymes. nih.gov It is plausible that these enzymes exhibit stereoselectivity, leading to the preferential formation of specific isomers of the glutathione conjugate, which would then be metabolized to corresponding this compound isomers. Future research should focus on in vitro studies using purified GSTs to determine the stereochemical course of the conjugation reaction.
Moreover, it is important to investigate whether the stereoisomers of this compound have different biological effects or are handled differently by renal transporters responsible for their excretion. While mercapturic acids are generally considered detoxification end-products, exploring any residual biological activity of specific isomers is a key area for future inquiry. tandfonline.com This research could reveal whether the ratio of excreted stereoisomers provides more detailed information about metabolic status or the nature of the acrolein exposure.
Exploration of this compound in Emerging Biological and Environmental Toxicology Models
To broaden the understanding of acrolein toxicity and the role of this compound, research must expand beyond traditional rodent models. Emerging models, such as zebrafish and three-dimensional organoid cultures, offer unique advantages for toxicology and mechanistic studies.
The zebrafish (Danio rerio) model has become increasingly prominent in toxicology research due to its rapid external development, transparent embryos, and high genetic homology with humans. nih.govresearchgate.net Future studies could use zebrafish larvae to investigate the developmental toxicity of acrolein and correlate adverse outcomes with the production of this compound. This model allows for high-throughput screening of genetic and pharmacological modifiers of acrolein toxicity, providing insights into protective mechanisms. researchgate.net
Human-derived organoids—three-dimensional cell cultures that mimic the structure and function of organs like the liver, lung, or kidney—represent another powerful tool. Lung and liver organoids can be used to study acrolein metabolism in a human-relevant context, examining the formation of this compound and cellular responses in a complex, tissue-like environment. From an environmental toxicology perspective, assessing the formation and effects of this metabolite in aquatic organisms could also provide a more holistic view of the impact of acrolein pollution.
| Model System | Key Advantages | Research Application for this compound |
|---|---|---|
| Zebrafish (Danio rerio) | Rapid development, optical transparency, high-throughput screening capability. nih.gov | Studying developmental toxicity of acrolein, genetic modifiers of metabolism, and in vivo biomarker kinetics. |
| Human Organoids (e.g., Liver, Lung) | High physiological relevance to human tissues, allows for mechanistic studies. | Investigating cell-type specific metabolism of acrolein, formation of the metabolite, and subsequent cellular stress responses. |
| Environmental Models (e.g., aquatic invertebrates) | Ecological relevance for assessing pollutant impact. | Evaluating the environmental fate of acrolein and the utility of this compound as a biomarker of exposure in non-mammalian species. |
Integration with Systems Biology Approaches for Comprehensive Metabolic Profiling and Pathway Delineation
The study of a single biomarker, while informative, can be significantly enhanced by placing it within the broader context of the entire metabolome. Systems biology, which integrates multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), provides a holistic view of the biological response to a toxicant. nih.govdrugtargetreview.com
Future research should integrate the measurement of this compound with untargeted or targeted metabolomics platforms. This approach can reveal how acrolein exposure perturbs entire metabolic networks, not just the mercapturic acid pathway. epa.govnih.gov For instance, studies have shown that acrolein exposure can induce widespread changes in circulating lipids, amino acids, and markers of mitochondrial function. epa.govnih.gov By correlating levels of this compound with these global metabolic shifts, researchers can build more comprehensive models of acrolein-induced pathology.
This integrated approach will enable the delineation of complex metabolic pathways affected by acrolein and help identify novel biomarkers that, in combination with this compound, could create a more robust signature of exposure and effect. mdpi.com Ultimately, systems biology will be instrumental in connecting the detoxification of acrolein to downstream functional outcomes and disease pathogenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
